2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate
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Overview
Description
2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate: is a chemical compound with the following properties:
CAS Number: 912823-79-1
Molecular Formula: CHFNOS
Molecular Weight: 333.16 g/mol
IUPAC Name: Trifluoromethanesulfonic acid compound with 2,3,4,5,6-pentafluoroaniline (1:1)
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction between trifluoromethanesulfonic acid (CF3SO3H) and 2,3,4,5,6-pentafluoroaniline. The reaction proceeds under inert atmosphere conditions at room temperature.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: The fluorine atoms on the aniline ring make it susceptible to oxidation and reduction reactions.
Common Reagents: Reagents such as strong bases, nucleophiles, and oxidizing agents are commonly used.
Major Products: The products formed depend on the specific reaction conditions but may include substituted anilines or other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: It may serve as a catalyst or ligand in certain reactions.
Materials Science: Researchers explore its use in designing functional materials.
Biological Studies: Investigating its interactions with biomolecules.
Drug Discovery: Assessing its potential as a pharmacophore or scaffold.
Fine Chemicals: Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 2,3,4,5,6-Pentafluoroaniline trifluoromethanesulfonate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound is unique due to its specific fluorination pattern, similar compounds include other fluoroanilines (e.g., 4-fluoroaniline, 2,4,6-trifluoroaniline) .
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C7H3F8NO3S |
---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoroaniline;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H2F5N.CHF3O3S/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3,4)8(5,6)7/h12H2;(H,5,6,7) |
InChI Key |
YFUMMJNKHHASQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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